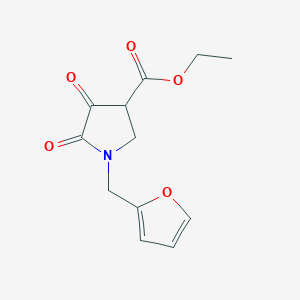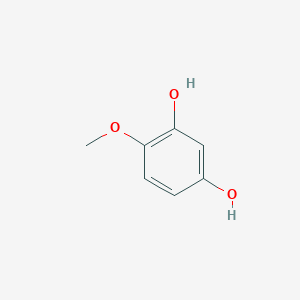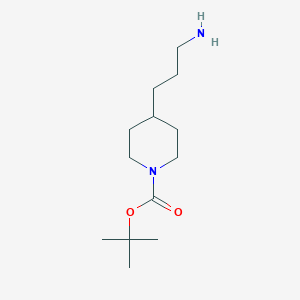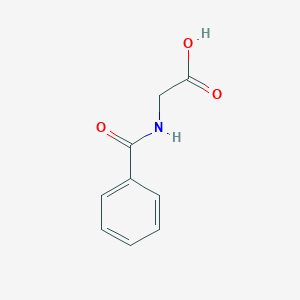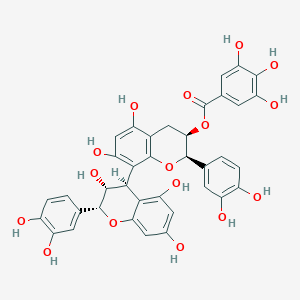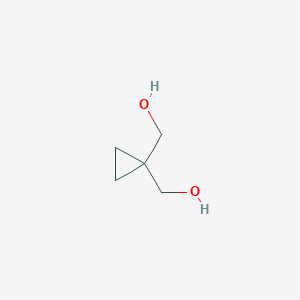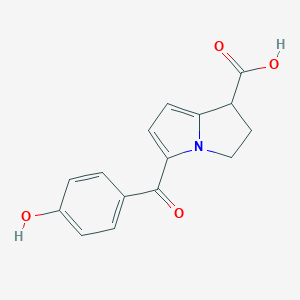
p-Hydroxyketorolac
Overview
Description
p-Hydroxyketorolac is a metabolite of ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) known for its potent analgesic and moderate anti-inflammatory properties . Ketorolac is commonly used for short-term management of moderate to severe pain . This compound is formed through the metabolic oxidation of ketorolac and is considered an inactive metabolite .
Mechanism of Action
Target of Action
p-Hydroxyketorolac, also known as 4-Hydroxy Ketorolac, is a metabolite of Ketorolac . Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound, like Ketorolac, inhibits the activity of COX-1 and COX-2 enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Although Ketorolac is non-selective and inhibits both COX-1 and COX-2, its clinical efficacy is primarily derived from its COX-2 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2 enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain.
Pharmacokinetics
The pharmacokinetics of this compound have been studied following the administration of Ketorolac Tromethamine . The rate of absorption of Ketorolac and the formation of this compound was found to be slower following intramuscular doses compared to oral doses . The mean plasma half-life of Ketorolac was consistent between oral and intramuscular administration and was independent of dose, ranging from 5.21 to 5.56 hours .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, this compound can effectively reduce inflammation and alleviate moderate to severe pain . This makes it a useful tool in managing postoperative pain, rheumatoid arthritis, osteoarthritis, and other painful conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of absorption and formation of this compound can be affected by the route of administration . Additionally, physiological states such as renal insufficiency can cause an accumulation of Ketorolac in plasma , potentially affecting the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxyketorolac involves the oxidation of ketorolac. This process can be carried out using cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9 . The reaction conditions typically involve an aqueous medium with appropriate pH levels to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where ketorolac is subjected to enzymatic oxidation. The reaction is monitored and controlled to ensure optimal yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
p-Hydroxyketorolac primarily undergoes oxidation reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include permanganate in an alkaline medium.
Substitution: Substitution reactions can occur in the presence of nucleophiles under controlled conditions.
Major Products
The major product of the oxidation of ketorolac is this compound itself. Further oxidation can lead to the formation of other hydroxylated derivatives .
Scientific Research Applications
p-Hydroxyketorolac has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolic pathways and pharmacokinetics of ketorolac.
Analytical Chemistry: It serves as a reference compound in the development of analytical methods for the quantification of ketorolac and its metabolites.
Clinical Studies: This compound is used in clinical studies to understand the pharmacological effects and safety profile of ketorolac .Comparison with Similar Compounds
Similar Compounds
Ketorolac: The parent compound, known for its analgesic and anti-inflammatory properties.
Other Hydroxylated Metabolites: These include various hydroxylated derivatives of ketorolac formed through metabolic processes.
Uniqueness
p-Hydroxyketorolac is unique in its role as a primary metabolite of ketorolac. Its formation and presence in the body provide insights into the metabolic fate of ketorolac and help in understanding the drug’s pharmacokinetics and safety profile .
Properties
IUPAC Name |
5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQMOWBWPFGZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920616 | |
| Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111930-01-9 | |
| Record name | 4-Hydroxyketorolac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111930019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYKETOROLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T186586WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




